N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide
Description
Properties
Molecular Formula |
C18H15NS2 |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-phenylsulfanylethanethioamide |
InChI |
InChI=1S/C18H15NS2/c20-18(13-21-15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,19,20) |
InChI Key |
MIVUWDBSUAOVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=S)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide typically involves the reaction of naphthalen-1-amine with 2-(phenylthio)ethanethioamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the use of copper-catalyzed coupling reactions has been reported to be effective in synthesizing similar compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom in the thioamide group acts as a nucleophile, facilitating substitution reactions. Key observations include:
-
Reactivity at the thioamide sulfur : The compound undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) in dichloromethane or dimethylformamide (DMF), forming S-alkylated derivatives.
-
Catalyst dependence : Reactions often require bases like triethylamine to deprotonate the thioamide and enhance nucleophilicity.
Example Reaction:
Cyclization Reactions
The compound’s bifunctional structure enables intramolecular cyclization to form heterocyclic systems:
-
Five-membered ring formation : Under reflux conditions in toluene, the thioamide sulfur reacts with adjacent electrophilic carbons, yielding thiazole or thiadiazole derivatives.
-
Six-membered rings : Coordination with transition metals (e.g., Cu(I)) promotes cyclization into benzothiazine analogs, which are pharmacologically relevant.
Conditions:
-
Temperature: 80–120°C
-
Solvents: Toluene, DMF
-
Catalysts: Cu(I) salts, Pd complexes
Oxidation
-
Disulfide formation : Treatment with mild oxidizing agents (e.g., H₂O₂) converts the thioamide group to a disulfide bond.
-
Sulfoxide generation : Strong oxidants like mCPBA yield sulfoxide derivatives, altering electronic properties.
Reduction
-
Thiol formation : Catalytic hydrogenation (H₂/Pd-C) reduces the thioamide to a thiol (-SH), enhancing solubility.
Cross-Coupling Reactions
The phenylthio group participates in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura coupling : The -SPh moiety can be replaced by aryl boronic acids in the presence of Pd(PPh₃)₄, forming biaryl systems.
-
Ullmann-type coupling : Copper-mediated coupling with aryl halides generates extended π-conjugated structures.
Mechanistic Insights
-
Electronic effects : The naphthalene ring’s electron-donating nature enhances the nucleophilicity of the thioamide sulfur .
-
Steric considerations : Bulkier substituents on the phenylthio group slow reaction kinetics, necessitating optimized conditions.
This compound’s versatility in nucleophilic, cyclization, and coupling reactions underscores its utility in synthesizing bioactive molecules and advanced materials. Further studies should explore enantioselective transformations and scalability under industrial conditions.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide as a candidate for anticancer drug development. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the naphthalene moiety is believed to enhance biological activity through intercalation with DNA or inhibition of key enzymes involved in cancer progression .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary tests suggest that it may exhibit activity against certain bacterial strains, making it a potential candidate for the development of new antimicrobial agents. The thioamide functional group is known to contribute to such activities by disrupting bacterial cell wall synthesis .
Materials Science
1. Organic Photovoltaics
In materials science, this compound has been explored as a component in organic photovoltaic devices. Its ability to act as a donor material in bulk heterojunction solar cells has been studied, where it can improve the efficiency of light absorption and charge transport . The naphthalene structure enhances π-π stacking interactions, which are critical for effective charge transport in organic semiconductors.
2. Fluorescent Dyes
The compound's fluorescent properties have led to its application in developing fluorescent dyes. These dyes can be utilized in various imaging techniques, including fluorescence microscopy and flow cytometry, due to their ability to emit light upon excitation .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be used to synthesize other complex organic compounds, including:
- Fluorescent probes
- Chemical sensitizers
- Pharmaceutical intermediates
The versatility of this compound in synthetic pathways allows researchers to explore new chemical entities with potential therapeutic applications .
Case Studies and Research Findings
Several case studies have documented the applications and effectiveness of this compound:
These findings underscore the compound's multifaceted roles across various scientific disciplines.
Mechanism of Action
The mechanism of action of N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide involves its interaction with specific molecular targets. For instance, in catalytic reactions, it acts as a ligand that coordinates with metal centers, facilitating the formation of reactive intermediates . In biological systems, it may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Substituent Variations in Thioamides
- N-(Naphthalen-1-yl)ethanethioamide (C₁₂H₁₁NS, MW 201.29 g/mol):
This simpler analogue lacks the phenylthio group, resulting in reduced steric bulk and lower molecular weight. It exhibits a lower boiling point (337.1°C) and flash point (157.7°C) compared to the target compound, likely due to decreased sulfur content and weaker intermolecular interactions . - The stereochemistry (S-configuration) could influence chiral recognition in biological systems .
- N-(3-Cyanophenyl)-2-(3-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)-1H-pyrazol-1-yl)ethanethioamide (C₂₇H₂₀N₆S, MW 460.562 g/mol): This derivative incorporates pyridinyl, quinolinyl, and cyano groups, significantly increasing molecular weight and complexity. The extended aromatic system may enhance UV absorption properties, making it suitable for photophysical studies .
Crystallographic and Conformational Differences
- The thiazole ring introduces rigidity, contrasting with the flexible thioamide linkage in the target compound .
Yield and Purity Considerations
- The indole-containing N-(2-(5-methoxy-2-(phenylthio)-1H-indol-3-yl)ethyl)acetamide () achieved a 95% yield via flash chromatography, highlighting the efficiency of purification techniques for sulfur-containing amides.
- In contrast, sulfonamide derivatives (e.g., ) showed lower yields (43%), possibly due to steric hindrance or side reactions during purification .
Key Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide | 309.45 | Not reported | Low (nonpolar solvents) | ~4.2 |
| N-(Naphthalen-1-yl)ethanethioamide | 201.29 | 337.1 | Moderate (CHCl₃, DCM) | ~3.1 |
| N,N-Dimethyl-2-phenylsulfanyl-thioacetamide | 227.35 | Not reported | High (DMSO, acetone) | ~2.5 |
Biological Activity
N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide, a compound of significant interest in medicinal chemistry, exhibits various biological activities that make it a candidate for further research and potential therapeutic applications. This article reviews the compound's biological activity, supported by data tables, case studies, and detailed research findings.
Before delving into its biological activity, it is essential to understand the chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C16H15NS2 |
| Molecular Weight | 299.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in sources |
Antimicrobial Properties
Recent studies have indicated that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at specific concentrations. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These findings suggest that the compound could be useful in developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The compound has also shown promise in anticancer research. A study evaluated its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated:
- MCF-7 Cell Line : IC50 value of 25 µM after 48 hours of treatment.
- A549 Cell Line : IC50 value of 30 µM.
These results indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and subsequent apoptosis.
- Cell Cycle Arrest : The compound may induce G2/M phase arrest in cancer cells, preventing their division and proliferation.
Case Studies
Several case studies highlight the potential applications of this compound in drug discovery:
- Case Study on Antimicrobial Efficacy : A collaborative study between academic institutions demonstrated the compound's effectiveness against multi-drug resistant bacterial strains. The findings prompted further investigation into its mechanism and potential as a lead compound for new antibiotics.
- Cancer Research Collaboration : A pharmaceutical company partnered with researchers to explore the anticancer properties of the compound. Preclinical trials indicated significant tumor reduction in xenograft models, leading to plans for clinical trials.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide?
The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition reactions. For example, a protocol involves reacting substituted alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) with azides (e.g., 2-azido-N-phenylacetamide derivatives) in a tert-butanol/water (3:1) solvent system, catalyzed by Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours. Post-reaction, extraction with ethyl acetate and recrystallization in ethanol yield pure products. Characterization via IR (C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR, and HRMS is critical for validation .
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 5.2668 Å, b = 13.0861 Å, and c = 18.5373 Å (β = 105.64°) provide precise bond lengths and angles. Refinement using SHELXL (R factor = 0.047) ensures accuracy. Complementary techniques like IR (to confirm thioamide C=S stretches) and NMR (e.g., δ ~5.40 ppm for –NCH₂CO– protons) further validate the structure .
Q. What analytical techniques are essential for purity assessment?
Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 309.5 g/mol) and thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) for reaction monitoring. Purity ≥95% can be achieved via recrystallization in ethanol and validated by HPLC with UV detection (λmax ~255 nm) .
Q. How should researchers handle stability and storage of this compound?
Store as a crystalline solid at –20°C in airtight containers under inert gas (e.g., argon). Stability studies suggest a shelf life of ≥5 years. Avoid exposure to moisture and light, as thioamide groups may hydrolyze or oxidize .
Advanced Research Questions
Q. How can computational modeling guide the study of its biological activity?
Molecular docking (e.g., Glide score = –5.695) predicts binding affinity to targets like the SARS-CoV-2 spike glycoprotein. Use Schrödinger Suite or AutoDock Vina with optimized parameters (e.g., grid box centered on the receptor-binding domain). Validate docking poses with molecular dynamics simulations (AMBER or GROMACS) to assess stability .
Q. What strategies resolve contradictions in crystallographic data versus computational predictions?
Discrepancies between SC-XRD bond lengths (e.g., C–S = 1.68 Å) and density functional theory (DFT) calculations may arise from crystal packing effects. Use SHELXPRO to refine disordered regions and compare with gas-phase DFT (B3LYP/6-31G*) geometries. Cross-validate with spectroscopic data (e.g., NMR chemical shifts) .
Q. How can structure-activity relationships (SAR) be explored for antiviral applications?
Synthesize derivatives with modifications to the naphthyl or phenylthio groups. Test inhibitory activity against viral proteases (e.g., SARS-CoV-2 Mpro) using fluorescence resonance energy transfer (FRET) assays. Corrogate SAR with molecular electrostatic potential (MEP) maps to identify key pharmacophores .
Q. What experimental conditions optimize crystallization for SC-XRD studies?
Use vapor diffusion with ethanol/water (1:1) at 4°C. For twinned crystals, employ SHELXL’s TWIN/BASF commands. High-resolution data (d < 0.84 Å) collected at 100 K on a synchrotron source (λ = 0.71073 Å) minimizes thermal motion artifacts .
Q. How do solvent effects influence spectroscopic characterization?
Solvent polarity shifts NMR signals; for example, DMSO-d6 deshields –NH protons (δ ~10.79 ppm) due to hydrogen bonding. Compare IR spectra in KBr vs. ATR modes to detect solvent-induced conformational changes (e.g., C=O stretching frequency shifts) .
Q. What protocols mitigate synthesis challenges like low yields or byproducts?
Optimize copper catalyst loading (5–15 mol%) and reaction time (4–12 hours). Additives like ascorbic acid reduce Cu(II) to Cu(I), enhancing cycloaddition efficiency. Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted azides/alkynes .
Methodological Notes
- Data Contradictions : Address discrepancies between computational and experimental data (e.g., bond lengths) by refining force field parameters or validating with multiple techniques .
- Safety : Classify the compound as hazardous (GHS07) due to thioamide reactivity. Use PPE and review SDS before handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
